Benzeneacetic acid, a-amino-3,4-dichloro-, methylester
CAS No.:
Cat. No.: VC16559133
Molecular Formula: C9H9Cl2NO2
Molecular Weight: 234.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9Cl2NO2 |
|---|---|
| Molecular Weight | 234.08 g/mol |
| IUPAC Name | methyl 2-(3,4-dichloroanilino)acetate |
| Standard InChI | InChI=1S/C9H9Cl2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3 |
| Standard InChI Key | PTYVMTILBYVNQA-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)CNC1=CC(=C(C=C1)Cl)Cl |
Introduction
Chemical Structure and Molecular Properties
Structural Characteristics
The compound’s IUPAC name, methyl 2-(3,4-dichloroanilino)acetate, reflects its core structure: a benzene ring with chlorine substituents at positions 3 and 4, an anilino group (-NH-C₆H₃Cl₂), and a methyl ester (-COOCH₃) at the α-position of the acetic acid backbone . The Standard InChI (InChI=1S/C9H9Cl2NO2/c1-14-9(13)5-12-6-2-3-7(10)8(11)4-6/h2-4,12H,5H2,1H3) and SMILES (COC(=O)CNC1=C(C=C(C=C1)Cl)Cl) representations confirm the spatial arrangement of atoms .
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉Cl₂NO₂ | |
| Molecular Weight | 234.08 g/mol | |
| IUPAC Name | Methyl 2-(3,4-dichloroanilino)acetate | |
| CAS Number | 1218475-73-0 | |
| InChI Key | SRIJGMLHUNVNAI-UHFFFAOYSA-N |
Spectroscopic and Physicochemical Data
While explicit melting or boiling points are unavailable in public databases, the compound’s reactivity and solubility can be inferred from its functional groups. The electron-withdrawing chlorine atoms enhance the electrophilicity of the aromatic ring, while the ester group contributes to moderate polarity, suggesting solubility in organic solvents like dichloromethane or ethyl acetate .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of benzeneacetic acid, α-amino-3,4-dichloro-, methylester typically involves nitrobenzoic acid derivatives as starting materials. A multi-step process includes:
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Nitration and Chlorination: Introduction of nitro and chloro groups to the benzene ring.
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Reduction: Conversion of nitro (-NO₂) to amino (-NH₂) groups under controlled conditions (e.g., hydrogenation or catalytic reduction).
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Esterification: Reaction with methanol in the presence of acid catalysts to form the methyl ester.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Temperature | Duration | Yield |
|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | 0–5°C | 2–4 hrs | ~75% |
| Chlorination | Cl₂, FeCl₃ | 50–60°C | 6–8 hrs | ~80% |
| Reduction | H₂, Pd/C or Sn/HCl | 85–110°C | 3–5 hrs | ~65% |
| Esterification | CH₃OH, H₂SO₄ | Reflux | 12 hrs | ~90% |
Optimization Challenges
Key challenges include minimizing side reactions during chlorination and ensuring high regioselectivity. The use of FeCl₃ as a Lewis acid directs chloro groups to the 3- and 4-positions, while temperature control during reduction prevents over-hydrogenation.
Chemical Reactivity and Derivatives
Electrophilic Aromatic Substitution
The electron-deficient aromatic ring facilitates reactions such as sulfonation and Friedel-Crafts alkylation, though steric hindrance from chlorine atoms may limit reactivity at the 2- and 5-positions.
Ester Hydrolysis and Functionalization
The methyl ester group can be hydrolyzed to the carboxylic acid under basic conditions (e.g., NaOH/H₂O), enabling further derivatization. For example, amide formation via reaction with primary amines produces compounds with enhanced bioavailability .
Table 3: Common Derivatives
| Derivative | Structure | Application |
|---|---|---|
| Hydrochloride salt | Methyl 2-amino-2-(3,4-dichlorophenyl)acetate HCl | Improved solubility |
| Amide analog | 2-(3,4-Dichloroanilino)acetamide | Drug candidates |
Comparison with Related Compounds
Table 4: Structural and Functional Comparison
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